9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole
Overview
Description
9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-ethylcarbazole and 4-methylpiperidine.
Formation of Intermediate: The intermediate compound is formed by reacting 9-ethylcarbazole with a suitable reagent to introduce the piperidine moiety.
Final Product Formation: The intermediate is then subjected to further reactions, such as alkylation or substitution, to obtain the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature and Pressure: Control of temperature and pressure to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler carbazole compounds.
Scientific Research Applications
9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: A simpler carbazole derivative without the piperidine moiety.
4-Methylpiperidine: A piperidine derivative without the carbazole moiety.
Carbazole: The parent compound of the carbazole family.
Uniqueness
9-Ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole is unique due to the presence of both the carbazole and piperidine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
9-ethyl-3-[(4-methylpiperidin-1-yl)methyl]carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-3-23-20-7-5-4-6-18(20)19-14-17(8-9-21(19)23)15-22-12-10-16(2)11-13-22/h4-9,14,16H,3,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONKQZBBCPUNTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCC(CC3)C)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.